塔西苏钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tasisulam sodium is a small molecule antitumor agent with a novel mechanism of action. It is currently being investigated for its potential in treating various human cancers. Tasisulam sodium induces apoptosis via the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death .

科学研究应用

塔西苏钠具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究磺酰胺化学及其反应性。

生物学: 研究人员用它来研究细胞凋亡机制和内在途径的作用。

作用机制

塔西苏钠通过涉及有丝分裂灾难和抗血管生成双重机制发挥其作用。它通过内在途径诱导细胞凋亡,导致细胞色素c释放和caspase依赖性细胞死亡。 此外,它阻断血管内皮生长因子、表皮生长因子和成纤维细胞生长因子诱导的内皮细胞索形成,从而使其具有抗血管生成特性 .

生化分析

Biochemical Properties

Tasisulam sodium plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, tasisulam sodium increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Cellular Effects

Tasisulam sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Additionally, tasisulam sodium blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cancer cell death.

Molecular Mechanism

The molecular mechanism of tasisulam sodium involves several key processes. It induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam sodium also increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Additionally, it blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These molecular interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tasisulam sodium change over time. The compound has been shown to induce apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam sodium also blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of tasisulam sodium vary with different dosages in animal models. In vivo studies have shown that tasisulam sodium displays dose-dependent antitumor efficacy, with a maximal reduction in tumor volume relative to control animals of 77% . High doses of tasisulam sodium can lead to significant toxicity, including hematologic toxicity and myelosuppression . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

Tasisulam sodium is involved in several metabolic pathways. It induces apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . The compound also interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Transport and Distribution

Tasisulam sodium is transported and distributed within cells and tissues through various mechanisms. The compound is highly albumin-bound, which affects its distribution volume and clearance . In vivo pharmacokinetic studies in rats and dogs indicate that tasisulam sodium is metabolized primarily by the liver and has low total plasma clearance with a relatively long half-life . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of tasisulam sodium plays a crucial role in its activity and function. The compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . These effects demonstrate the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells. Understanding the subcellular localization of tasisulam sodium is essential for optimizing its therapeutic potential and minimizing adverse effects.

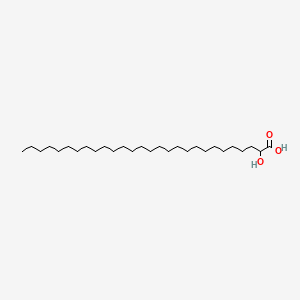

准备方法

塔西苏钠的合成涉及多个步骤,包括溴噻吩衍生物的磺酰化和随后的氯化。 工业生产方法侧重于通过控制反应条件和纯化过程来优化产率和纯度 .

化学反应分析

塔西苏钠会经历各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化以形成不同的衍生物。

还原: 还原反应可以改变其官能团,从而改变其生物活性。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及氯等卤化剂。从这些反应中形成的主要产物取决于所用的具体条件和试剂。

相似化合物的比较

塔西苏钠与其作用机制的双重性,使其与其他抗癌剂相比独一无二。类似的化合物包括:

舒尼替尼: 一种抗癌剂,阻断血管内皮生长因子驱动的血管生成,作用于受体激酶水平。

索拉非尼: 另一种具有抗血管生成特性的抗癌剂,但作用于不同的分子靶点。

贝伐单抗: 一种单克隆抗体,抑制血管内皮生长因子,用于癌症治疗.

塔西苏钠的有丝分裂灾难诱导和抗血管生成的组合使其区别于这些类似化合物,使其成为进一步研究和开发的有希望的候选者。

属性

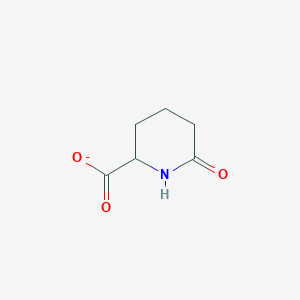

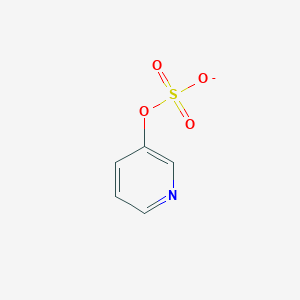

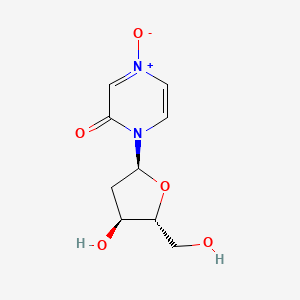

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tasisulam sodium involves the reaction of two key starting materials, 2,4-dichloro-5-fluoroaniline and 2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid, followed by several reaction steps to form the final product.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water", "Acetic acid", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: 2,4-dichloro-5-fluoroaniline is reacted with 2-(2,6-dioxopiperidin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid in the presence of sodium hydroxide and methanol to form the intermediate product.", "Step 2: The intermediate product is then treated with sodium bicarbonate and water to form the free acid.", "Step 3: The free acid is then reacted with acetic acid and hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to form the final product, Tasisulam sodium.", "Step 5: The final product is purified by recrystallization using methanol and water, and dried to obtain the pure Tasisulam sodium product.", "Step 6: The pure Tasisulam sodium product is then analyzed for purity and quality using various analytical techniques." ] } | |

| 519055-63-1 | |

分子式 |

C11H6BrCl2NNaO3S2 |

分子量 |

438.1 g/mol |

IUPAC 名称 |

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide |

InChI |

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16); |

InChI 键 |

QSRNOFDYCBMUHQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

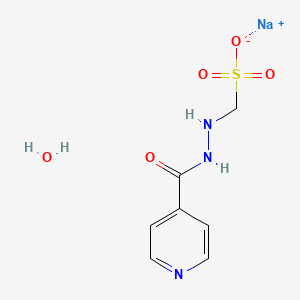

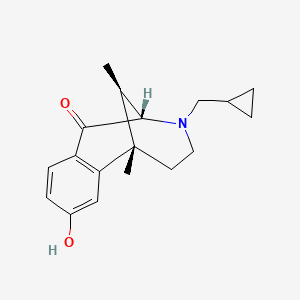

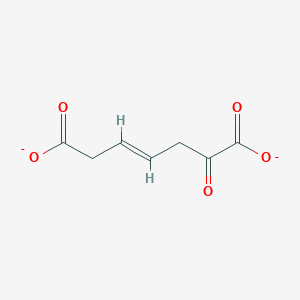

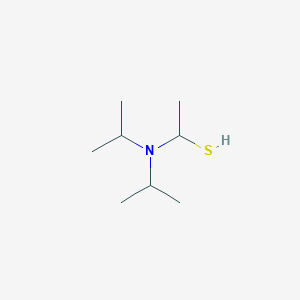

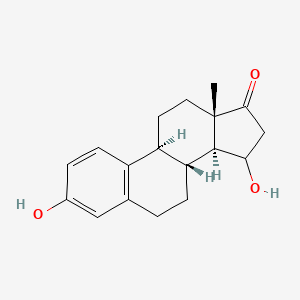

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)